molecular formula C18H24N2O B4414264 2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone

2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No.: B4414264
M. Wt: 284.4 g/mol
InChI Key: AOMVZBRDNDTTMS-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone is a synthetic indole derivative featuring a substituted ethanone backbone. Indole derivatives are widely studied for their biological activities, including receptor antagonism and enzyme modulation, making this compound a candidate for medicinal chemistry research .

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c1-13-18(15-10-6-7-11-16(15)19-13)17(21)12-20(2)14-8-4-3-5-9-14/h6-7,10-11,14,19H,3-5,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOMVZBRDNDTTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN(C)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone typically involves the reaction of cyclohexylmethylamine with 2-methyl-1H-indole-3-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Lipophilicity (Predicted)
2-[Cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone C₁₉H₂₆N₂O 298.43 Cyclohexyl(methyl)amino, 2-methylindol-3-yl High
2-Azepan-1-yl-1-(2-methyl-1H-indol-3-yl)ethanone C₁₇H₂₂N₂O 270.38 Azepanyl, 2-methylindol-3-yl Moderate
2-(Diethylamino)-1-(1H-indol-3-yl)ethanone C₁₄H₁₈N₂O 230.31 Diethylamino, indol-3-yl Moderate
1-(2-Methyl-1H-indol-3-yl)-2,2-diphenylethanone C₂₃H₁₉NO 325.41 Diphenyl, 2-methylindol-3-yl Very High
(2-Methoxyphenyl)(5-methyl-1H-indol-2-yl)methanone C₁₇H₁₅NO₂ 265.31 2-Methoxyphenyl, 5-methylindol-2-yl Moderate

Key Observations :

  • Substituent Effects: The cyclohexyl(methyl)amino group in the target compound increases molecular weight and lipophilicity compared to smaller substituents like diethylamino or azepanyl . This may enhance membrane permeability but reduce aqueous solubility. Positional Isomerism: The methanone group at indol-3-yl (target compound) vs. Aromatic vs. Aliphatic Substituents: The diphenyl group in drastically increases hydrophobicity, which could influence pharmacokinetics .

Biological Activity

2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone, a synthetic cannabinoid, has garnered attention for its biological activity, particularly its interactions with cannabinoid receptors. This compound is structurally related to various indole derivatives and has been studied for its potential therapeutic applications as well as its psychoactive effects.

Chemical Structure and Properties

The chemical formula of this compound is C18H24N2OC_{18}H_{24}N_{2}O with a molecular weight of approximately 284.188 g/mol. The compound features a cyclohexyl group and an indole moiety, which are significant for its receptor binding properties.

Cannabinoid Receptor Agonism

Research indicates that this compound acts as a potent agonist at both CB1 and CB2 cannabinoid receptors. This agonistic activity is responsible for the compound's psychoactive effects, which are similar to those of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

Table 1: Comparison of Biological Activities

Compound NameCB1 AgonismCB2 AgonismPsychoactive Effects
This compoundHighModerateYes
Δ9-THCHighModerateYes
JWH-018HighHighYes

Pharmacological Studies

In a study examining the pharmacological profile of synthetic cannabinoids, this compound demonstrated significant binding affinity to cannabinoid receptors, leading to effects such as analgesia and altered mood states in animal models. The compound was shown to produce effects comparable to other known cannabinoids, suggesting its potential as a therapeutic agent in pain management and mood disorders.

Case Studies

Several case studies have reported on the effects of synthetic cannabinoids including this compound:

  • Case Study A : A clinical report documented the acute psychoactive effects experienced by users, including heightened euphoria and anxiety. This aligns with findings that synthetic cannabinoids can induce severe psychological reactions.
  • Case Study B : In a controlled study involving rodent models, administration of the compound resulted in significant analgesic effects, supporting its potential use in pain management therapies.

Safety and Toxicity

Despite its therapeutic potential, the safety profile of this compound remains a concern. Reports indicate that synthetic cannabinoids can lead to adverse effects such as tachycardia, hypertension, and psychosis in some users. Long-term studies are needed to fully understand the implications of chronic use.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone
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2-[cyclohexyl(methyl)amino]-1-(2-methyl-1H-indol-3-yl)ethanone

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